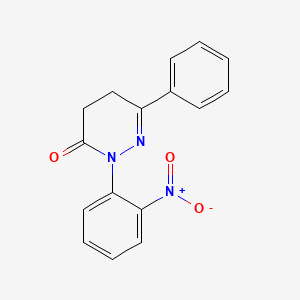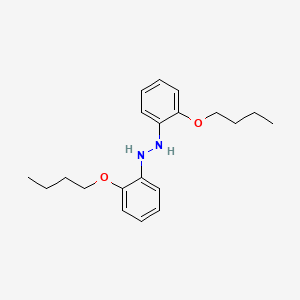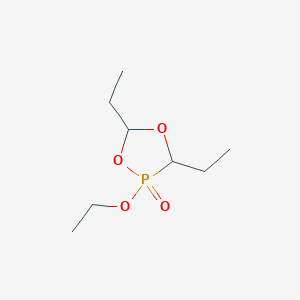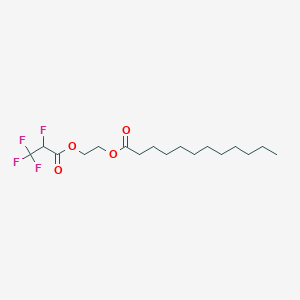
9-Methyl-2,9-diphenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,9-diphenyl-9H-fluorene is an organic compound with a complex structure that includes multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,9-diphenyl-9H-fluorene typically involves the reaction of fluorene derivatives with methyl and phenyl groups under specific conditions. One common method includes the use of methyl triphenylphosphonium bromide and n-butyllithium in an ether solution at low temperatures . The reaction is carried out under controlled conditions to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced catalysts and reaction vessels can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aromatic rings and other functional groups.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
9-Methyl-2,9-diphenyl-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug development.
Mechanism of Action
The mechanism of action of 9-Methyl-2,9-diphenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to engage in π-π interactions with other aromatic compounds, influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Methylfluorene: A simpler derivative of fluorene with a single methyl group.
9,9-Dimethyl-2-phenyl-9H-fluorene: Another derivative with different substituents on the fluorene core.
Uniqueness
9-Methyl-2,9-diphenyl-9H-fluorene stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
| 112035-93-5 | |
Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-methyl-2,9-diphenylfluorene |
InChI |
InChI=1S/C26H20/c1-26(21-12-6-3-7-13-21)24-15-9-8-14-22(24)23-17-16-20(18-25(23)26)19-10-4-2-5-11-19/h2-18H,1H3 |
InChI Key |
CYYNZGYDUCEFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14318293.png)




![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
